3-MERCAPTOBENZOYL CHLORIDE
Overview
Description
3-Mercaptobenzoyl chloride: is an organosulfur compound with the molecular formula C7H5ClOS It is characterized by the presence of a benzoyl chloride group substituted with a mercapto group at the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Mercaptobenzoyl chloride can be synthesized through several methods. One common approach involves the reaction of 3-mercaptobenzoic acid with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction typically proceeds as follows:
[ \text{C7H5ClOS} + \text{SOCl2} \rightarrow \text{C7H5ClOS} + \text{SO2} + \text{HCl} ]
Alternatively, the compound can be prepared by the chlorination of 3-mercaptobenzoic acid using oxalyl chloride (COCl)2 under anhydrous conditions.
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes using thionyl chloride or phosphorus pentachloride. These methods are preferred due to their efficiency and high yield.
Chemical Reactions Analysis
Types of Reactions: 3-Mercaptobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The mercapto group can be oxidized to form disulfides or sulfonic acids, while reduction can yield thiols.
Acylation Reactions: It can act as an acylating agent in Friedel-Crafts acylation reactions, introducing the benzoyl group into aromatic compounds.
Common Reagents and Conditions:
Thionyl Chloride (SOCl2): Used for chlorination reactions.
Phosphorus Pentachloride (PCl5): Another chlorinating agent.
Oxalyl Chloride (COCl)2: Used under anhydrous conditions for chlorination.
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Major Products:
Disulfides: Formed through oxidation of the mercapto group.
Thiols: Formed through reduction reactions.
Aromatic Ketones: Formed through Friedel-Crafts acylation.
Scientific Research Applications
3-Mercaptobenzoyl chloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Employed in the synthesis of biologically active molecules, including enzyme inhibitors and pharmaceuticals.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3-mercaptobenzoyl chloride involves its reactivity as an acylating agent. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of acylated products. This reactivity is exploited in various synthetic applications, including the modification of proteins and other biomolecules.
Comparison with Similar Compounds
Benzoyl Chloride: Similar in structure but lacks the mercapto group.
4-Mercaptobenzoyl Chloride: Similar but with the mercapto group at the para position.
2-Mercaptobenzoyl Chloride: Similar but with the mercapto group at the ortho position.
Uniqueness: 3-Mercaptobenzoyl chloride is unique due to the presence of the mercapto group at the meta position, which imparts distinct reactivity and properties compared to its ortho and para counterparts. This positional isomerism can influence the compound’s reactivity and its applications in synthesis.
Biological Activity
3-Mercaptobenzoyl chloride is a compound that has garnered attention for its potential biological activities. This article aims to detail its biological activity, including its synthesis, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Synthesis
This compound is a derivative of mercaptobenzoic acid, characterized by the presence of a thiol (-SH) group attached to the benzoyl moiety. The synthesis typically involves the reaction of 3-mercaptobenzoic acid with thionyl chloride or oxalyl chloride, resulting in the formation of this compound and releasing hydrogen chloride gas.
Biological Activity Overview
The biological activities associated with this compound include:
- Antimicrobial Activity : Exhibits significant antibacterial properties against various strains of bacteria.
- Anticancer Activity : Shows potential in inhibiting tumor cell proliferation.
- Antifungal Activity : Effective against certain fungal pathogens.
Antimicrobial Activity
Research indicates that this compound demonstrates notable antimicrobial effects. A study evaluated its efficacy against gram-positive bacteria such as Staphylococcus aureus and gram-negative bacteria like Escherichia coli. The compound displayed a minimum inhibitory concentration (MIC) that suggests its potential as an antimicrobial agent.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 100 |
Pseudomonas aeruginosa | 75 |
Anticancer Activity
This compound has been investigated for its anticancer properties. In vitro studies on various cancer cell lines, including breast cancer (MCF7) and colon cancer (HCT116), demonstrated that the compound inhibits cell proliferation through apoptosis induction.
Case Study: Anticancer Efficacy
A recent study synthesized several derivatives of this compound and assessed their anticancer activity. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting significant antiproliferative effects.
Compound | IC50 (µM) | Cell Line |
---|---|---|
This compound | 15 | MCF7 |
Derivative A | 10 | HCT116 |
Derivative B | 12 | A549 |
The mechanism by which this compound exerts its biological effects is believed to involve the modulation of signaling pathways associated with cell survival and apoptosis. Specifically, it may interact with the phosphoinositide 3-kinase (PI3K)/AKT pathway, which is crucial for regulating cell growth and survival.
Summary of Findings
The biological activity of this compound encompasses a range of effects, particularly in antimicrobial and anticancer domains. Its ability to inhibit bacterial growth and induce apoptosis in cancer cells positions it as a promising candidate for further research.
Properties
IUPAC Name |
3-sulfanylbenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClOS/c8-7(9)5-2-1-3-6(10)4-5/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJYILWWNRCFKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30664614 | |
Record name | 3-Sulfanylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30664614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70074-41-8 | |
Record name | 3-Sulfanylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30664614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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